molecular formula C7H15NO2 B12917315 2-(Pentan-2-ylamino)acetic acid CAS No. 87045-12-3

2-(Pentan-2-ylamino)acetic acid

Cat. No.: B12917315
CAS No.: 87045-12-3
M. Wt: 145.20 g/mol
InChI Key: KKUYORHOKWFOEX-UHFFFAOYSA-N
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Description

2-(Pentan-2-ylamino)acetic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of acetic acid where one of the hydrogen atoms is replaced by a pentan-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-2-ylamino)acetic acid typically involves the reaction of pentan-2-ylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom of the chloroacetic acid, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-2-ylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Pentan-2-ylamino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentan-2-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)acetic acid: Similar structure but with a methyl group instead of a pentan-2-yl group.

    2-(Ethylamino)acetic acid: Similar structure but with an ethyl group instead of a pentan-2-yl group.

    2-(Propylamino)acetic acid: Similar structure but with a propyl group instead of a pentan-2-yl group.

Uniqueness

2-(Pentan-2-ylamino)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pentan-2-yl group can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

87045-12-3

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(pentan-2-ylamino)acetic acid

InChI

InChI=1S/C7H15NO2/c1-3-4-6(2)8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)

InChI Key

KKUYORHOKWFOEX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCC(=O)O

Origin of Product

United States

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